4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine
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Description
“4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H12BrN3. It has a molecular weight of 218.1 . The compound is also known by its IUPAC name, which is 4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-ylamine .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12BrN3/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,1-3H3,(H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (218.1) and its IUPAC name (4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-ylamine) . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Synthesis and Characterization
4-Bromo derivatives of pyrazole compounds, such as 4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-amine, have been synthesized and characterized through various methods. Studies demonstrate their structural characterization via methods like X-ray diffraction and spectroscopic techniques including FT-IR, UV–Vis, and NMR spectroscopy. These studies contribute to understanding the molecular structure and stability of such compounds (Tamer et al., 2016).
2. Nonlinear Optical Properties
Research on this compound and related compounds has shown that they exhibit significant nonlinear optical properties. This is attributed to their intramolecular charge transfer capabilities, making them potential candidates for applications in optical and electronic devices (Tamer et al., 2016).
3. Chemical Reactivity and Functionalization
These compounds also play a crucial role in organometallic chemistry, especially in the site-selective functionalization of pyrazoles. The introduction of bromine into their structure enables further chemical reactivity and functionalization, expanding their utility in the synthesis of diverse chemical compounds (Schlosser et al., 2002).
4. Antibacterial and Antifungal Activities
Studies have demonstrated the antibacterial and antifungal potential of derivatives of this compound. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Pundeer et al., 2013).
5. Pharmaceutical Applications
Compounds like this compound have been used in the synthesis of pharmaceuticals. Their structural diversity and reactivity make them valuable for creating novel drugs with potential therapeutic applications, particularly in the field of antibacterial and antifungal treatments (Ahmad et al., 2021).
Properties
IUPAC Name |
4-bromo-5-methyl-1-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,1-3H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYLRNWDDJDJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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